

Initial Investigation into the Antimicrobial Effects of Thiolated Vitamin K3 Analogs

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial investigations into the antimicrobial properties of novel thiolated analogs of Vitamin K3 (menadione). The following sections detail the quantitative antimicrobial activity, the experimental protocols utilized in these foundational studies, and the proposed mechanism of action. This document is intended to serve as a core resource for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development.

Core Findings: Quantitative Antimicrobial Activity

The antimicrobial efficacy of a series of synthesized thiolated Vitamin K3 analogs (VK3a-g) was evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined for each analog. The results, summarized in the tables below, indicate that these compounds exhibit promising activity, particularly against Gram-positive bacteria.



Compound	Staphylococcus aureus (ATCC 29213)	Enterococcus faecalis (ATCC 29212)	Staphylococcus epidermidis (ATCC 12228)
VK3a	4.88	39.06	> 1250
VK3b	4.88	39.06	> 1250
VK3c	9.76	78.12	> 1250
VK3d	4.88	39.06	> 1250
VK3e	19.53	156.25	> 1250
VK3f	9.76	78.12	> 1250
VK3g	19.53	156.25	> 1250
Ampicillin	0.31	1.25	0.62
Menadione (VK3)	> 1250	> 1250	> 1250

Caption: Minimum

Inhibitory

Concentrations (MICs)

in $\mu g/mL$ of thiolated

VK3 analogs against

Gram-positive

bacteria.



bacteria.

Compound	Pseudomonas aeruginosa (ATCC 27853)	Escherichia coli (ATCC 25922)	Klebsiella pneumoniae (ATCC 4352)	Proteus mirabilis (ATCC 14153)
VK3a-g	> 1250	> 1250	> 1250	> 1250
Ciprofloxacin	0.62	0.04	0.08	0.08
Caption: Minimum Inhibitory Concentrations (MICs) in µg/mL of thiolated VK3 analogs against				
Gram-negative				



Compound	Candida albicans (ATCC 10231)	Candida parapsilosis (ATCC 22019)	Candida tropicalis (ATCC 750)
VK3a	156.25	78.12	156.25
VK3b	156.25	78.12	156.25
VK3c	312.5	156.25	312.5
VK3d	156.25	78.12	156.25
VK3e	312.5	156.25	312.5
VK3f	312.5	156.25	312.5
VK3g	312.5	156.25	312.5
Fluconazole	1.25	0.62	2.5

Caption: Minimum

Inhibitory

Concentrations (MICs)

in µg/mL of thiolated

VK3 analogs against

fungal strains.

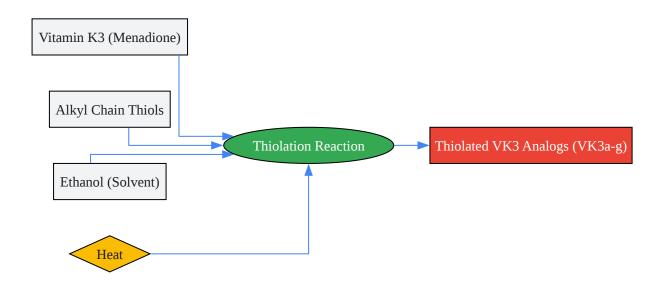
Experimental Protocols

The following methodologies were employed in the synthesis and antimicrobial evaluation of the thiolated VK3 analogs.

Synthesis of Thiolated VK3 Analogs (VK3a-g)

The synthesis of the target thiolated Vitamin K3 analogs was achieved through a direct thiolation reaction.[1] Commercially available Vitamin K3 (menadione) was reacted with the corresponding alkyl chain thiols in ethanol.[1] This one-step synthesis was adapted from existing literature procedures with a slight modification of applying heat.[1]





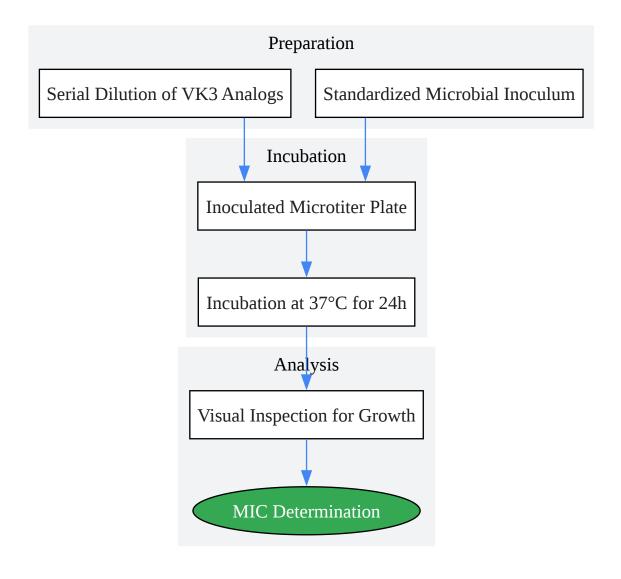
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Caption: General workflow for the synthesis of thiolated VK3 analogs.

Antimicrobial Susceptibility Testing

The in vitro antibacterial and antifungal activities of the synthesized thiolated VK3 analogs (VK3a-g) were assessed by determining their minimum inhibitory concentration (MIC) values. [1] The broth microdilution method was utilized, following the recommendations of the Clinical Laboratory Standards Institute (CLSI).[1] The tested microorganisms included four Gramnegative bacteria (Pseudomonas aeruginosa ATCC 27853, Escherichia coli ATCC 25922, Klebsiella pneumoniae ATCC 4352, and Proteus mirabilis ATCC 14153), three Gram-positive bacteria (Staphylococcus aureus ATCC 29213, Staphylococcus epidermidis ATCC 12228, and Enterococcus faecalis ATCC 29212), and three fungal strains (Candida albicans ATCC 10231, Candida parapsilosis ATCC 22019, and Candida tropicalis ATCC 750).[1] The MIC values were established by comparison with commercially available reference drugs.[1]





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Caption: Experimental workflow for MIC determination by broth microdilution.

Proposed Mechanism of Action

To elucidate the potential mechanism of action for the most active compounds, VK3a and VK3b, a molecular docking study was performed.[1] The target selected was Staphylococcus aureus thymidylate kinase (TMK), an essential enzyme in the bacterial DNA synthesis pathway. [1] TMK is a validated target for the development of novel antibacterial agents, and its thymidine monophosphate site is considered more druggable than the ATP binding site due to fewer shared residues with human TMK.[1]



The docking analysis revealed that both VK3a and VK3b are likely to bind to the thymidine monophosphate site of S. aureus TMK.[1] This binding is hypothesized to inhibit the enzyme's function, thereby disrupting DNA synthesis and leading to bacterial cell death.



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Caption: Proposed signaling pathway for the antimicrobial action of VK3a and VK3b.

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References

- 1. Promising Antibacterial and Antifungal Agents Based on Thiolated Vitamin K3 Analogs: Synthesis, Bioevaluation, Molecula... [ouci.dntb.gov.ua]
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